molecular formula C20H19N5O2 B12810802 Carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester CAS No. 87607-21-4

Carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Cat. No.: B12810802
CAS No.: 87607-21-4
M. Wt: 361.4 g/mol
InChI Key: RLVGQJXBQBYMBI-UHFFFAOYSA-N
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Description

Carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound with a unique structure that includes a naphthalene ring, a pyrido[3,4-b]pyrazine moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,4-b]pyrazine core, followed by the introduction of the naphthalene ring and the amino group. The final step involves the esterification of the carbamic acid with ethanol under acidic or basic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group and the ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the amino and ester groups under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, methyl ester
  • Carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, propyl ester

Uniqueness

The uniqueness of carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester lies in its specific structural features, such as the ethyl ester group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different ester groups.

Properties

CAS No.

87607-21-4

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl N-(5-amino-3-naphthalen-1-yl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate

InChI

InChI=1S/C20H19N5O2/c1-2-27-20(26)25-17-10-15-18(19(21)24-17)23-16(11-22-15)14-9-5-7-12-6-3-4-8-13(12)14/h3-10,22H,2,11H2,1H3,(H3,21,24,25,26)

InChI Key

RLVGQJXBQBYMBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=CC4=CC=CC=C43)N

Origin of Product

United States

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